molecular formula C37H67NO13 B12298349 Eritrocina

Eritrocina

Cat. No.: B12298349
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eritrocina involves several steps, starting from the fermentation of the bacterium Saccharopolyspora erythraea. The fermentation process produces erythromycin, which is then purified and chemically modified to enhance its stability and efficacy . One common method involves the conversion of erythromycin to its phosphate form, which is more stable and easier to handle .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. After fermentation, the erythromycin is extracted using organic solvents and purified through crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Eritrocina undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to improve its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from the chemical reactions of this compound include its various salts and esters, which are used in different pharmaceutical formulations. For example, erythromycin estolate and erythromycin ethylsuccinate are commonly used in oral formulations due to their improved stability and absorption .

Scientific Research Applications

Eritrocina has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide antibiotics and their mechanisms of action. In biology, this compound is used to study bacterial protein synthesis and resistance mechanisms. In medicine, it is used to treat various bacterial infections and is also being investigated for its potential use in treating other conditions, such as gastroparesis . In the industry, this compound is used in the production of various pharmaceutical formulations and as a reference standard in quality control processes .

Mechanism of Action

Eritrocina exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits the translocation of peptides during protein synthesis, effectively preventing the bacteria from producing essential proteins . The inhibition of protein synthesis ultimately leads to the death of the bacterial cells. This compound also inhibits the cytochrome P450 system, which can affect the metabolism of other drugs .

Comparison with Similar Compounds

Eritrocina is part of the macrolide family of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, this compound is unique in its specific binding affinity to the bacterial ribosome and its spectrum of activity. Azithromycin, for example, has a broader spectrum of activity and a longer half-life, making it more suitable for certain infections. Clarithromycin has improved acid stability and better oral absorption compared to this compound .

List of Similar Compounds:
  • Azithromycin
  • Clarithromycin
  • Spiramycin
  • Roxithromycin
  • Telithromycin

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859206
Record name 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-07-8
Record name erythromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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